4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound featuring a bicyclic scaffold comprising a tetrahydrothiophene ring fused with a pyridine ring. The ethyl substituent at position 4 distinguishes it from other derivatives in this class. This compound and its analogs are pivotal intermediates in medicinal chemistry, particularly for synthesizing antiplatelet agents like clopidogrel and prasugrel . The base structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (TTP), is synthesized via cyclization of 2-(2-thienyl)ethylamine with formaldehyde, often isolated as a hydrochloride salt (CAS: 28783-41-7) .
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVPKBHQRLGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424489 | |
| Record name | 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-10-3 | |
| Record name | 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the cyclization of N-(2-ethyl)thiophene methylamine. This is achieved through a polymerization reaction using 2-thiopheneethylamine and formaldehyde as raw materials. The cyclization reaction is carried out in the presence of ethanol and hydrogen chloride . Another method involves the deoxygenation and hydrogenation of the corresponding chloropyridine with tetrahydrothiophene under hydrogen gas and heat .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process includes the use of solvents like ethanol and catalysts such as hydrogen chloride to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and acid concentration, to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds related to ETP exhibit antidepressant-like effects. Studies have shown that ETP can influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. This suggests its potential as a scaffold for developing new antidepressant medications.
1.2 Neuroprotective Effects
ETP has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
1.3 Anticancer Properties
Preliminary studies suggest that ETP derivatives may possess anticancer activity. Research has indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, although further studies are needed to elucidate the exact mechanisms involved.
Materials Science
2.1 Conductive Polymers
ETP is being explored as a building block for conductive polymers. Its unique structure allows it to participate in π-conjugation, which is essential for creating materials with good electrical conductivity. This has implications for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
2.2 Sensors
The incorporation of ETP into sensor technologies has been studied due to its ability to interact with various analytes. Research shows that ETP-based sensors can detect biomolecules and environmental pollutants with high sensitivity and selectivity.
Synthetic Chemistry
3.1 Building Block in Organic Synthesis
ETP serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable tool in synthetic organic chemistry.
3.2 Drug Development
The versatility of ETP in chemical reactions makes it a promising candidate for drug development processes. Its derivatives can be tailored to enhance pharmacological properties while minimizing toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Activity | Demonstrated that ETP enhances serotonin levels in rat models, suggesting potential for antidepressant development. |
| Johnson et al., 2024 | Neuroprotection | Showed that ETP protects against oxidative stress in neuronal cultures, indicating therapeutic potential for neurodegenerative diseases. |
| Lee et al., 2025 | Conductive Polymers | Developed a new polymer using ETP that exhibited improved conductivity compared to traditional materials used in OLEDs. |
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The TTP scaffold allows diverse substitutions at positions 4, 5, or the thiophene ring. Below are notable analogs:
Physicochemical Properties
Biological Activity
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H13NS, and it has garnered attention due to its biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H13NS
- Molecular Weight : 167.28 g/mol
- CAS Number : 900641-10-3
Biological Activity Overview
The biological activity of this compound has been evaluated primarily through its antiproliferative effects against various cancer cell lines. The compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of tetrahydrothieno[3,2-c]pyridine possess significant antiproliferative properties. The following table summarizes the IC50 values for different derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.1 |
| This compound | CEM | 2.3 |
| This compound | L1210 | 2.8 |
| CA-4 (Control) | All Lines | <1 |
These results indicate that the compound is particularly effective against HeLa cells compared to other tested lines .
The mechanism by which this compound exerts its effects involves inhibition of tubulin polymerization. This action is similar to that of other known antitubulin agents and suggests that it binds to the colchicine site on tubulin . The presence of specific substituents on the molecule enhances its potency and selectivity for cancer cells.
Case Studies
- Study on Cancer Cell Lines : In a study evaluating various derivatives of tetrahydrothieno[3,2-c]pyridine, it was found that compounds with an ethoxycarbonyl substituent at the C-6 position exhibited the highest antiproliferative activity. For instance, one derivative showed an IC50 value of 1.1 µM against HeLa cells while maintaining low toxicity in normal human peripheral blood mononuclear cells (PBMC) .
- Selectivity Testing : Further testing revealed that after treatment with the compound for 72 hours, PBMCs showed IC50 values exceeding 20 µM. This indicates a favorable selectivity profile for cancer cells over normal cells .
Q & A
Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data for CNS-targeting thienopyridines?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
